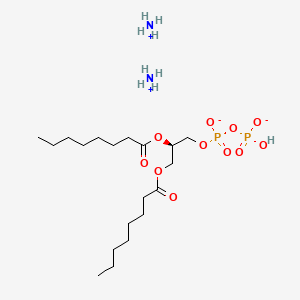

Dioctanoylgycerol pyrophosphate ammonium salt

Übersicht

Beschreibung

Dioctanoylglycerol pyrophosphate ammonium salt is a phospholipid compound that is commonly found in plants and yeast. It is formed during the phosphorylation of phosphatidic acid with the help of phosphatidic acid kinase. This compound is an anionic phospholipid with a pyrophosphate group attached to dioctanoylglycerol. It plays a significant role in lipid signaling pathways and has been found in various organisms including plants, Saccharomyces cerevisiae, and Escherichia coli .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dioctanoylglycerol pyrophosphate ammonium salt is synthesized through the phosphorylation of dioctanoylglycerol. The reaction involves the use of phosphoric acid derivatives under controlled conditions. The process typically requires the removal of solvents such as chloroform and the addition of water or buffer followed by sonication to obtain the final product .

Industrial Production Methods

Industrial production of dioctanoylglycerol pyrophosphate ammonium salt involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The compound is often stored in concentrated solutions in chloroform to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

Dioctanoylglycerol pyrophosphate ammonium salt undergoes various chemical reactions including:

Dephosphorylation: Catalyzed by enzymes such as DGPP phosphatase, converting it to phosphatidate.

Hydrolysis: Involving the breakdown of the pyrophosphate group under acidic or basic conditions

Common Reagents and Conditions

Phosphoric Acid Derivatives: Used in the phosphorylation process.

Enzymes: Such as DGPP phosphatase for dephosphorylation.

Major Products

Phosphatidate: Formed through dephosphorylation.

Glycerol Derivatives: Resulting from hydrolysis reactions

Wissenschaftliche Forschungsanwendungen

Membrane Dynamics and Lipid Signaling

DOGP plays a crucial role in studying membrane dynamics and lipid signaling pathways. It can form liposomes and micelles that are used to investigate:

- Protein-Lipid Interactions : DOGP serves as a model system to explore how proteins interact with lipid membranes, influencing their activity and localization within cells. This is particularly relevant for understanding signal transduction mechanisms.

- Membrane Transport : Researchers utilize DOGP to study the transport of molecules across membranes, which is vital for drug delivery systems and understanding cellular uptake mechanisms.

Gene Delivery Systems

One of the promising applications of DOGP is its use as a non-viral vector for gene delivery. By complexing DNA with DOGP, researchers can create nanoparticles capable of entering cells to deliver genetic material. This approach offers advantages over traditional viral vectors, including reduced immunogenicity and enhanced safety profiles.

Cellular Signaling Studies

DOGP is involved in various cellular signaling processes, particularly those related to phosphorylation events that influence cell growth, differentiation, and apoptosis. Its role in modulating protein kinases and phosphatases makes it an important compound for studying intracellular signaling pathways.

Biochemical Assays

DOGP is utilized in biochemical assays to investigate its effects on specific cellular functions. For instance:

- Transient Receptor Potential (TRP) Channels : It has been employed in studies assessing the modulation of TRPV1 channels, which are critical for pain sensation and thermoregulation.

- Phospholipid Interaction Studies : DOGP's interactions with other lipids can affect membrane fluidity and permeability, providing insights into lipid metabolism and membrane integrity.

Case Studies Highlighting Applications

- Gene Delivery : A study demonstrated the efficacy of DOGP-based nanoparticles in delivering therapeutic genes to target cells, showcasing its potential as an alternative to viral delivery systems.

- Membrane Interaction Studies : Research involving DOGP has elucidated its role in modulating membrane properties, impacting drug absorption rates in pharmaceutical applications.

- Signal Transduction Mechanisms : Investigations have shown that DOGP influences key signaling pathways by interacting with proteins involved in cellular responses to stress, thereby contributing to our understanding of plant biology under salt stress conditions .

Wirkmechanismus

The compound exerts its effects primarily through its role in lipid signaling pathways. It acts as a signaling lipid by decreasing the phosphatidic acid signal. The molecular targets include enzymes involved in lipid metabolism such as DGPP phosphatase, which catalyzes the dephosphorylation of dioctanoylglycerol pyrophosphate to phosphatidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diacylglycerol pyrophosphate: Similar in structure but with different acyl chain lengths.

Phosphatidic Acid: A precursor in the synthesis of dioctanoylglycerol pyrophosphate.

Lysophosphatidic Acid: Another signaling lipid with distinct biological functions

Uniqueness

Dioctanoylglycerol pyrophosphate ammonium salt is unique due to its specific acyl chain length and its role in a novel lipid signaling pathway. Its ability to act as a signaling lipid and its involvement in various biological processes make it distinct from other similar compounds .

Biologische Aktivität

Dioctanoylgycerol pyrophosphate ammonium salt (DGPP) is a significant compound in the realm of biochemistry, particularly due to its role as a signaling lipid. This article explores the biological activity of DGPP, highlighting its mechanisms, applications, and relevant research findings.

Overview of Dioctanoylgycerol Pyrophosphate

Dioctanoylgycerol pyrophosphate (DGPP) is a derivative of diacylglycerol that contains a pyrophosphate group. It is involved in various signaling pathways and cellular processes, particularly in plants, yeast, and mammalian cells. The compound's unique structure allows it to interact with cellular membranes and proteins, influencing several biological functions.

DGPP operates through several mechanisms:

- Signal Transduction : DGPP acts as a secondary messenger in various signaling pathways. It can modulate the activity of phospholipase C and other lipid-dependent enzymes, affecting cellular responses to external stimuli.

- Ion Interactions : The pyrophosphate group of DGPP can bind to divalent cations like Zn²⁺ and Ca²⁺, which may influence enzyme activities and cellular signaling processes .

- Membrane Dynamics : DGPP can alter membrane curvature and stability, impacting vesicle formation and intracellular transport processes .

1. Cellular Uptake and Utilization

DGPP can be incorporated into mammalian cells and yeast through specific protocols. For instance, short-chain DGPP (DiC8) is soluble in chloroform and can be sonicated with water or buffer for effective cellular uptake . Long-chain variants like DiC18:1 require detergents for solubilization before application to cells.

2. Role in Inflammation

Research indicates that DGPP has pro-inflammatory properties, activating macrophages and influencing the immune response. This suggests potential applications in understanding inflammatory diseases and developing therapeutic strategies .

Case Studies

- Macrophage Activation : A study demonstrated that DGPP could activate macrophages through specific signaling pathways, contributing to inflammatory responses. This was evidenced by increased cytokine production upon treatment with DGPP .

- Zn²⁺ Binding Studies : Investigations into the interaction of DGPP with Zn²⁺ showed that it could regulate enzyme activities dependent on this ion, highlighting its role in metal ion-mediated signaling pathways .

- Membrane Interaction Dynamics : Research has shown that the presence of DGPP can alter the physical properties of membranes, affecting their curvature and stability under different pH conditions. This dynamic behavior is crucial for understanding membrane-associated processes in cells .

Comparative Data Table

| Property | Dioctanoylgycerol Pyrophosphate | Other Diacylglycerol Derivatives |

|---|---|---|

| Structure | DiC8 with pyrophosphate group | Varies (e.g., DiC18:1) |

| Cellular Uptake | Effective via sonication | Requires detergents |

| Role in Inflammation | Activates macrophages | Varies |

| Ion Interaction | Binds Zn²⁺ | Varies |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dioctanoylgycerol pyrophosphate ammonium salt with high purity?

- Methodological Answer : The synthesis typically involves ammoniation of the pyrophosphate acid precursor under controlled pH (e.g., using ammonium phosphate buffer systems) and low-temperature conditions to prevent hydrolysis. Purification can be achieved via column chromatography with silica gel or recrystallization in methanol/water mixtures. Stability during synthesis requires inert atmospheres (e.g., nitrogen) to avoid oxidation .

Q. How can researchers ensure the stability of this compound during analytical procedures?

- Methodological Answer : Stability is maintained by storing solutions in low-actinic glassware to prevent photodegradation and refrigerating samples at 4–8°C during preparation and analysis. Use refrigerated autosamplers for HPLC, and complete analyses within 24 hours to minimize decomposition. Buffers like ammonium phosphate (pH 10) are recommended for mobile phases to enhance chromatographic stability .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) and high-resolution mass spectrometry (HRMS) are critical. For phospholipid derivatives like dioctanoylgycerol pyrophosphate, ³¹P NMR can confirm phosphate group integrity, while FT-IR validates ester and ammonium functional groups .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path sampling can predict intermediates and transition states. For example, ICReDD’s approach uses computational models to narrow experimental parameters (e.g., solvent choice, temperature) before validation. This reduces trial-and-error iterations and accelerates reaction optimization .

Q. What advanced chromatographic techniques resolve this compound from structurally similar phospholipids?

- Methodological Answer : Ion-pair chromatography with tetrabutylammonium salts improves separation of anionic phospholipids. Adjusting mobile phase pH (e.g., pH 10 using ammonium phosphate buffer) and gradient elution (methanol/water) enhances resolution. Coupling with evaporative light scattering detection (ELSD) improves sensitivity for non-UV-absorbing species .

Q. How does the lipid bilayer incorporation of this compound influence membrane fluidity?

- Methodological Answer : Fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) or differential scanning calorimetry (DSC) can quantify phase transition temperatures and bilayer rigidity. Studies on analogous POPG-NH4 suggest that acyl chain length and ammonium counterions modulate packing density and hydration .

Q. How should researchers address contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Systematic stability studies across pH ranges (e.g., 3–10) with kinetic modeling (e.g., Arrhenius plots) can identify degradation pathways. ICReDD’s feedback loop, integrating experimental data into computational models, helps reconcile discrepancies by refining reaction mechanisms and environmental dependencies .

Q. What role does this compound play in enzymatic assays involving phospholipases?

- Methodological Answer : As a substrate, its hydrolysis by phospholipase D (PLD) can be monitored via thin-layer chromatography (TLC) or LC-MS to quantify phosphatidic acid formation. Optimize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4 with Ca²⁺) to maintain enzyme activity and substrate solubility .

Q. Experimental Design & Data Analysis

Q. How can chemical software improve experimental design for studying this compound’s interactions?

- Methodological Answer : Tools like Gaussian (for DFT calculations) or PyMol (for molecular docking) predict binding affinities with proteins or membranes. Virtual screening of solvent systems reduces experimental waste, while cheminformatics platforms (e.g., KNIME) automate data analysis for high-throughput studies .

Q. What protocols ensure reproducibility in quantifying trace impurities in this compound batches?

Eigenschaften

IUPAC Name |

diazanium;[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O11P2.2H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);2*1H3/t17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPNJXYONHGAON-ZEECNFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6039687 | |

| Record name | Dioctanoylgycerol pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474943-13-0 | |

| Record name | Dioctanoylgycerol pyrophosphate ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoylgycerol pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAMMONIUM 1,2-DIOCTANOYL-SN-GYCEROPYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C60400UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.